1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide
Overview
Description
Preparation Methods
The synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide involves several steps. One common method includes the reaction of 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid with hydrazine hydrate under controlled conditions . The reaction typically occurs in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified through recrystallization or chromatography .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide can be compared with other similar compounds, such as:
1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid: This compound has a similar structure but lacks the hydrazide group, leading to different reactivity and applications.
1-Benzyl-5-oxo-3-pyrrolidinecarboxamide: This compound has an amide group instead of a hydrazide group, resulting in different chemical properties and uses.
Properties
IUPAC Name |
1-benzyl-5-oxopyrrolidine-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c13-14-12(17)10-6-11(16)15(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZSIPQGQQCXRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377319 | |
Record name | 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368429-72-5 | |
Record name | 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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